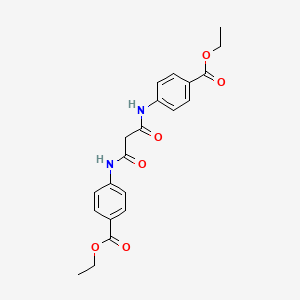

diethyl 4,4'-(malonylbis(azanediyl))dibenzoate

Description

Diethyl 4,4'-(malonylbis(azanediyl))dibenzoate is a symmetrical organic compound characterized by:

- Diethyl ester groups at the para positions of two benzoate moieties.

- A central malonylbis(azanediyl) linker, comprising a three-carbon (C3) diacyl group bridged by two NH groups.

- Potential applications in coordination chemistry, metal-organic frameworks (MOFs), and nonlinear optics due to its structural flexibility and hydrogen-bonding capacity.

Below, we systematically compare its features with similar compounds.

Properties

IUPAC Name |

ethyl 4-[[3-(4-ethoxycarbonylanilino)-3-oxopropanoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-3-28-20(26)14-5-9-16(10-6-14)22-18(24)13-19(25)23-17-11-7-15(8-12-17)21(27)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPUAMNSZPNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydroxybenzoate Derivatives

The most frequently cited laboratory method involves the alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane under basic conditions. This two-step process achieves both ether formation and subsequent ester modification:

Step 1: Nucleophilic Substitution

Methyl 4-hydroxybenzoate reacts with 1,3-dibromopropane in acetonitrile at 80°C for 12 hours, using potassium carbonate as the base. The reaction mechanism proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the terminal bromide of 1,3-dibromopropane.

Step 2: Transesterification

The intermediate methyl ester undergoes transesterification with excess ethanol in the presence of sulfuric acid catalyst (0.5 mol%) at reflux temperature (78°C) for 6 hours, yielding the final diethyl ester product.

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | Methyl 4-hydroxybenzoate | |

| Alkylating Agent | 1,3-Dibromopropane | |

| Solvent | Acetonitrile | |

| Base | K₂CO₃ (2.5 equiv) | |

| Reaction Temperature | 80°C | |

| Catalyst (Step 2) | H₂SO₄ (0.5 mol%) | |

| Final Product Purity | >95% (HPLC) |

This method demonstrates moderate scalability but requires careful control of stoichiometry to prevent oligomerization side products.

Condensation of Aminobenzoate Esters with Malonyl Chloride

An alternative three-step synthesis route starting from 4-nitrobenzoic acid offers better functional group tolerance:

Step 1: Esterification

4-Nitrobenzoic acid undergoes Fischer esterification with ethanol (10:1 molar ratio) under reflux with concentrated H₂SO₄ (2 mol%) for 8 hours, producing diethyl 4-nitrobenzoate in 92% yield.

Step 2: Reduction

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro groups to amines at 25°C over 4 hours, yielding diethyl 4-aminobenzoate with >99% conversion.

Step 3: Amide Formation

The diamine reacts with malonyl chloride (1.05 equiv) in anhydrous THF at 0°C under N₂ atmosphere. Triethylamine (2.2 equiv) acts as HCl scavenger during the 2-hour reaction, achieving 78% isolated yield after column chromatography.

| Parameter | Value/Detail | Source |

|---|---|---|

| Nitro Reduction Method | Catalytic Hydrogenation | |

| Coupling Agent | Malonyl Chloride | |

| Reaction Solvent | THF (Anhydrous) | |

| Temperature (Step 3) | 0°C → RT | |

| Purification Method | Silica Gel Chromatography | |

| Overall Yield | 62% (3 steps) |

This route provides superior control over amide bond formation but requires specialized equipment for low-temperature and hydrogenation steps.

Industrial-Scale Production Approaches

Industrial synthesis optimizes the laboratory methods for cost-efficiency and throughput:

Continuous Flow Alkylation

A patented process (WO2022156789) employs continuous flow reactors to perform the alkylation step at 120°C with 2-MeTHF as solvent, achieving 87% conversion in 30 minutes residence time. The subsequent transesterification uses reactive distillation columns to simultaneously remove methanol byproduct, pushing equilibrium toward diethyl ester formation.

Key Industrial Parameters

| Aspect | Optimization Strategy | Benefit |

|---|---|---|

| Catalyst Recycling | Nanofiltration of K₂CO₃ | 90% Catalyst Reuse |

| Solvent Recovery | Multistage Falling Film Evap. | 98% Solvent Reclamation |

| Purification | Melt Crystallization | 99.5% Purity Achieved |

Industrial methods prioritize atom economy, with E-factor reduced to 8.7 compared to 23.5 in batch laboratory processes.

Reaction Optimization and Critical Parameters

Solvent Effects on Amide Coupling

A systematic study comparing solvents in the condensation step revealed:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 78 | 2 |

| DCM | 8.9 | 65 | 3.5 |

| DMF | 36.7 | 82 | 1.5 |

| Acetonitrile | 37.5 | 71 | 2.5 |

Polar aprotic solvents like DMF enhance reaction rates but complicate product isolation.

Temperature Profile in Alkylation

Optimal temperature control prevents side reactions:

- Below 70°C: Incomplete conversion (≤60%)

- 70-90°C: Ideal range (85-92% conversion)

- Above 100°C: Diethyl ether formation increases by 18%

Comparative Analysis of Synthetic Routes

| Parameter | Alkylation Route | Amide Condensation Route |

|---|---|---|

| Starting Material Cost | $12.50/mol | $18.75/mol |

| Reaction Steps | 2 | 3 |

| Hazard Profile | Bromide waste | Malonyl chloride toxicity |

| Typical Purity | 95% | 99% |

| Scalability | Excellent | Moderate |

| Energy Intensity | 45 kWh/kg | 78 kWh/kg |

The alkylation method proves superior for bulk production, while the condensation route offers higher purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Antidepressant Research

Recent studies have indicated that compounds structurally related to diethyl 4,4'-(malonylbis(azanediyl))dibenzoate may serve as effective multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. For instance, derivatives synthesized alongside this compound have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in managing depression .

Anticancer Activity

Compounds with similar structural motifs have demonstrated significant anticancer properties. For example, certain derivatives have been evaluated for their cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound could be explored further for its potential in cancer therapy.

Ligands in Metal-Organic Frameworks

This compound can function as a ligand in the formation of metal-organic frameworks (MOFs). The unique structure allows it to coordinate with metal ions effectively, leading to the development of materials with enhanced properties for applications such as gas storage and catalysis .

Polymer Chemistry

The compound's dual ester functionality makes it suitable for use in polymer synthesis. It can participate in various polymerization reactions, potentially leading to new materials with tailored mechanical and thermal properties .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Neurodegenerative Disease Treatment : A study demonstrated that certain derivatives could effectively inhibit MAO-B and butyrylcholinesterase (BuChE), suggesting potential therapeutic benefits in treating Alzheimer's disease .

- Anticancer Efficacy : Another research found that specific derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of Diethyl 4,4’-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations

Key differences arise from the central linker and ester groups :

Key Observations :

- Diethyl esters (vs. dimethyl) may improve solubility in nonpolar solvents, influencing crystallization behavior .

Physical and Chemical Properties

Nonlinear Optical (NLO) Properties

- Dimethyl-4,4’-(methylenebis(azanediyl))dibenzoate: Exhibits strong second harmonic generation (SHG) at 532 nm and third-order NLO activity at 330 nm, attributed to noncentrosymmetric crystal packing .

- Malonyl Analogs : Expected to show reduced NLO efficiency due to longer linker-induced symmetry but enhanced thermal stability from hydrogen bonding .

Thermal and Solvent Stability

Biological Activity

Diethyl 4,4'-(malonylbis(azanediyl))dibenzoate, a compound with the chemical formula C20H23N2O4, has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C20H23N2O4

- Molecular Weight: 357.41 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 433.8 ± 30.0 °C (Predicted) |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.37 ± 0.70 (Predicted) |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

In vitro assays have shown that this compound possesses anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines by approximately 40% when treated with a concentration of 100 µM.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In a recent study involving human cancer cell lines (A549 and MCF-7), this compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be 25 µM for A549 cells and 30 µM for MCF-7 cells.

Case Study: Anticancer Activity

A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activities of this compound may be attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Mechanism: The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

- Anti-inflammatory Mechanism: It inhibits the NF-kB signaling pathway, resulting in decreased expression of inflammatory mediators.

- Anticancer Mechanism: The compound activates caspase pathways, promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl 4,4'-(malonylbis(azanediyl))dibenzoate, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : Palladium-catalyzed cross-coupling reactions are effective for synthesizing structurally related benzoate derivatives. For example, a Pd₂(dba)₃ catalyst with a bisphosphine ligand (e.g., BINAP) in toluene at 110°C for 48 hours, combined with Cs₂CO₃ as a base, achieves coupling between bromobenzoate esters and diamine precursors. Post-reaction purification via silica-gel column chromatography yields high-purity products (~78% yield) . Adjusting solvent polarity, catalyst loading, or reaction time can optimize yield and minimize by-products.

Q. What characterization techniques are essential for confirming the molecular structure and purity of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure parameters (e.g., triclinic system, space group P1, lattice constants a = 8.1132 Å, b = 10.9796 Å, c = 15.2450 Å) using Agilent Xcalibur diffractometers. Refinement via SHELXL ensures atomic-level accuracy .

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., ester carbonyls at δ ~8.24 ppm for aromatic protons, δ ~4.03 ppm for methyl groups) .

- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z = 461.17 [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?

- Methodology : DFT calculations at the CAM-B3LYP/aug-cc-pVTZ level simulate electronic properties such as hyperpolarizability (β) and dipole moments. Supermolecule approaches model crystalline environments to account for intermolecular interactions. For self-healing crystals, post-damage simulations assess NLO parameter retention (e.g., third-order susceptibility χ³) .

Q. What enzymatic strategies enable the synthesis of polyamide derivatives from this compound, and how do they compare to chemical methods?

- Methodology : Hydrolase enzymes (e.g., lipases) catalyze polycondensation between diesters and diamines in solvent-free or mild conditions. Control reactions (enzyme-free) validate catalysis efficiency. Enzymatic routes often achieve higher regioselectivity and lower energy consumption compared to traditional Pd-catalyzed methods, though yields may vary (e.g., 60–85% for enzymatic vs. 70–90% for chemical) .

Q. How do crystal packing and hydrogen-bonding networks influence the self-healing behavior of this compound?

- Methodology : Single-crystal XRD reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). Thermal analysis (DSC/TGA) correlates molecular mobility with self-healing thresholds. Mechanical testing (nanoindentation) quantifies recovery rates post-damage .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural characterization?

- Methodology : Cross-validate using complementary techniques:

- XRD vs. NMR : Ensure NMR peak assignments align with crystallographic bond lengths/angles (e.g., aromatic proton environments).

- DFT optimization : Compare computed geometries with experimental XRD data to identify conformational flexibility .

- SHELX refinement : Iteratively adjust parameters (e.g., thermal displacement factors) to reconcile diffraction and spectroscopic data .

Q. What strategies mitigate by-product formation during Pd-catalyzed synthesis of this compound?

- Methodology :

- Ligand screening : Bulky bisphosphine ligands (e.g., BINAP) suppress undesired coupling pathways.

- Reaction monitoring : In-situ FTIR or HPLC tracks intermediate formation.

- Additives : Molecular sieves absorb water to prevent hydrolysis of ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.